molecular formula C15H23N5O2 B13259116 tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate

Cat. No.: B13259116
M. Wt: 305.38 g/mol
InChI Key: CDMZCHPTTDRINF-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a complex organic compound with a molecular formula of C15H23N5O2 and a molecular weight of 305.38 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere . This reaction reduces the nitro group to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

    Oxidation: Oxidative reactions can modify the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Hydrogenation: Pd/C in ethanol under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Oxidized pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h10H,4-9H2,1-3H3,(H,16,17,18)

InChI Key

CDMZCHPTTDRINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCN3

Origin of Product

United States

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